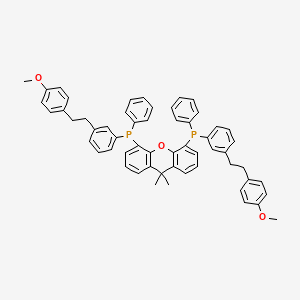
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine): is a complex organic compound that features a xanthene core substituted with phosphine groups. This compound is known for its unique electronic properties and steric hindrance, making it valuable in various catalytic and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethylxanthene and appropriate phosphine precursors.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using argon or nitrogen gas to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Catalysts: Palladium or other transition metal catalysts are employed to facilitate the coupling reactions.
Temperature and Time: The reaction mixture is heated to temperatures ranging from 100°C to 150°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphine groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Transition metal catalysts like palladium, nickel, or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
Chemistry:
Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Medicine:
Drug Development: Its unique properties make it a valuable tool in the development of new pharmaceuticals.
Industry:
Material Science: The compound is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets include transition metals like palladium, nickel, and platinum, which are commonly used in catalytic cycles.
Comparison with Similar Compounds
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): Known for its use in similar catalytic applications.
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Another compound with comparable electronic properties and steric hindrance.
Uniqueness: What sets (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) apart is its specific substitution pattern, which provides unique electronic and steric properties. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well.
Properties
Molecular Formula |
C57H52O3P2 |
|---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
[3-[2-(4-methoxyphenyl)ethyl]phenyl]-[5-[[3-[2-(4-methoxyphenyl)ethyl]phenyl]-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane |
InChI |
InChI=1S/C57H52O3P2/c1-57(2)51-23-13-25-53(61(47-17-7-5-8-18-47)49-21-11-15-43(39-49)29-27-41-31-35-45(58-3)36-32-41)55(51)60-56-52(57)24-14-26-54(56)62(48-19-9-6-10-20-48)50-22-12-16-44(40-50)30-28-42-33-37-46(59-4)38-34-42/h5-26,31-40H,27-30H2,1-4H3 |
InChI Key |
PJPZKONRYABKPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC(=C4)CCC5=CC=C(C=C5)OC)OC6=C1C=CC=C6P(C7=CC=CC=C7)C8=CC=CC(=C8)CCC9=CC=C(C=C9)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


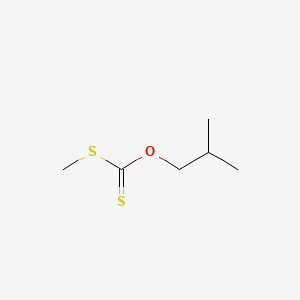
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)
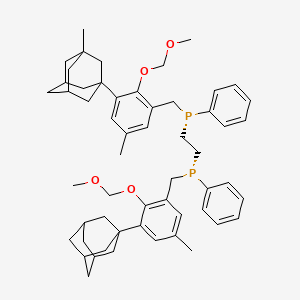
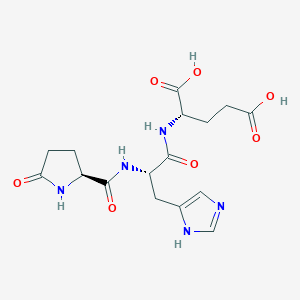

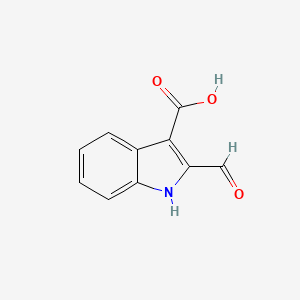
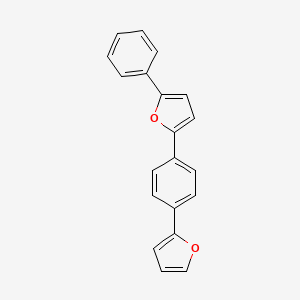
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)
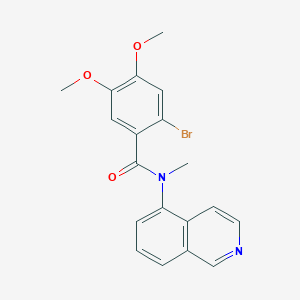
![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)

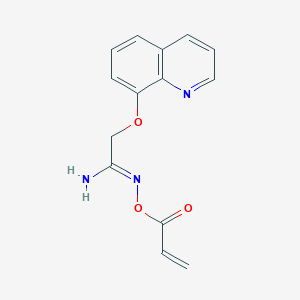
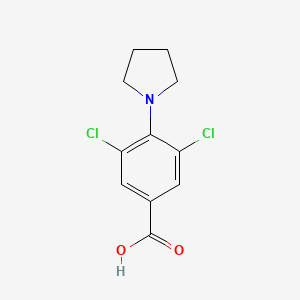
![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
